4-(Bromomethyl)pyridine

Descripción general

Descripción

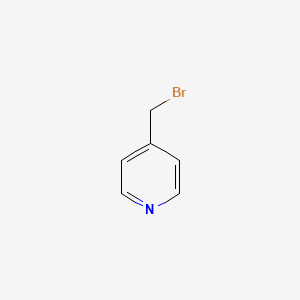

4-(Bromomethyl)pyridine is an organic compound with the molecular formula C6H6BrN. It is a substituted pyridine where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form pyridine carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

Oxidation: Products include pyridine-4-carboxylic acid.

Reduction: The major product is 4-methylpyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

4-(Bromomethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. It is involved in the development of drugs that modulate neurotransmitter systems, offering potential treatments for conditions such as depression and anxiety.

Key Applications:

- Synthesis of Neurological Agents: Utilized in creating compounds that interact with neurotransmitter receptors.

- Intermediate in Anticancer Drugs: Acts as a precursor for synthesizing kinase inhibitors relevant in cancer therapy.

Agrochemical Development

The compound is integral to formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its derivatives are known to improve crop yields by targeting specific biological pathways in pests.

Key Applications:

- Pesticide Formulation: Enhances the efficacy of existing pesticides.

- Herbicide Development: Contributes to the design of selective herbicides that minimize crop damage.

Material Science

In material science, this compound is applied in developing new materials, particularly polymers with enhanced properties such as thermal stability and mechanical strength.

Key Applications:

- Polymer Synthesis: Used as a building block for creating specialty polymers.

- Material Modification: Enhances the properties of existing polymer matrices.

Biochemical Research

Researchers utilize this compound in biochemical studies, particularly in enzyme inhibition and receptor binding assays. This contributes to understanding complex biochemical pathways and developing new therapeutic strategies.

Key Applications:

- Enzyme Inhibition Studies: Investigates interactions with various enzymes, aiding drug discovery.

- Receptor Binding Assays: Assesses how compounds interact with biological receptors.

Organic Synthesis

The compound plays a vital role in organic synthesis as a building block for creating more complex molecules. Its reactivity allows for diverse chemical transformations, making it invaluable in synthetic chemistry.

Key Applications:

- Synthesis of Complex Organic Molecules: Facilitates the construction of multi-functional compounds.

- Versatile Reaction Pathways: Offers multiple routes for chemical reactions due to its functional groups.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-trifluoromethyl-pyridine | Contains trifluoromethyl group; enhanced reactivity | Significant antibacterial properties |

| 2-Bromo-4-methylpyridine | Contains methyl group; different reactivity | Varies significantly; less potent |

| This compound | Lacks trifluoromethyl group; versatile | Diverse biological applications |

Case Studies and Research Findings

- Antibacterial Activity : Derivatives of this compound have been shown to exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Micrococcus luteus. This highlights its potential for developing new antibiotics based on its structure.

- Kinase Inhibition : Research indicates that compounds derived from this compound can act as kinase inhibitors, specifically targeting LRRK2, which is implicated in Parkinson's disease. This positions the compound as a candidate for further development in neurodegenerative disease therapies .

- Polymer Development : Studies have demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal properties, showcasing its application in material science .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)pyridine primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in the synthesis of complex molecules where the bromomethyl group acts as a leaving group, facilitating the formation of new bonds .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Bromomethyl)pyridine

- 3-(Bromomethyl)pyridine

- 4-(Chloromethyl)pyridine

- 4-(Iodomethyl)pyridine

Uniqueness

4-(Bromomethyl)pyridine is unique due to its specific reactivity profile. The position of the bromomethyl group on the pyridine ring influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-(Bromomethyl)pyridine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and other significant biological interactions.

This compound, with the molecular formula CHBrN and a molecular weight of 172.02 g/mol, is characterized by a bromomethyl group attached to a pyridine ring. The compound can be synthesized through several methods, including the bromination of pyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions . Its hydrobromide form has also been noted for various applications in medicinal chemistry .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound and its derivatives against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative activity of newly synthesized pyridine derivatives, it was found that compounds related to this compound exhibited selective cytotoxicity against human liver and colon cancer cells while showing low toxicity towards non-tumor fibroblast cells. This suggests a promising safety profile for potential anticancer agents .

The molecular docking studies indicated that these derivatives interact favorably with specific proteins associated with cancer cell proliferation, such as the 4k9g and 4dk7 proteins. The docking scores ranged from -7.6825 to -4.5118, indicating strong binding affinities which correlate with their biological activity against cancer cell lines .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, including Leishmania species, which are responsible for leishmaniasis. The in vitro studies demonstrated that these compounds could inhibit the growth of Leishmania amazonensis and Leishmania chagasi, suggesting their potential use as antileishmanial agents .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349061 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54751-01-8 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-(bromomethyl)pyridine be utilized in the synthesis of novel catalytic materials?

A1: Yes, this compound can be used as a building block for synthesizing magnetic nanocatalysts. In a study by [], researchers successfully synthesized a novel magnetic nanocatalyst by reacting this compound hydrobromide with 3-(aminopropyl)triethoxysilane (APTES), followed by reaction with iron oxide nanoparticles and further modification with KBr and HIO4. This nanocatalyst, denoted as Fe3O4@PyHBr3, demonstrated catalytic activity in the selective oxidation of alcohols to aldehydes and ketones using H2O2 as an oxidant. Additionally, the Fe3O4@PyHBr3 nanocatalyst proved effective in catalyzing the trimethylsilylation and tetrahydropyranylation of alcohols [].

Q2: What is known about the stability of this compound in aqueous solutions?

A2: Research indicates that this compound undergoes hydrolysis in aqueous solutions, converting into the corresponding 4-(hydroxymethyl)pyridine []. This hydrolysis reaction follows first and second-order kinetics, with the rate being influenced by pH and temperature. At 60°C and an ionic strength (μ) of 0.15, the hydrolysis rates were meticulously studied across a pH range of 0.9 to 9.9 using buffer solutions. Through HPLC analysis and mathematical modeling, the researchers determined the rate constants for both the neutral this compound and its conjugated acid form []. The proposed mechanisms for this hydrolysis involve both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.

Q3: Has this compound been used in the development of metal complexes for material science applications?

A3: Yes, this compound, when reacted with divalent transition metal salts, can form mononuclear metal complexes. For instance, the reaction of this compound with iron(II) salts results in the creation of complexes with the general formula (2)center dot xMeNO(2), where L represents the 2,6-di(pyrazol-1-yl)-4-(bromomethyl) pyridine ligand []. These iron(II) complexes exhibit intriguing magnetic properties, namely thermal spin crossover behavior at elevated temperatures (around 320-340 K). It's noteworthy that the specific solvation state of these complexes significantly impacts their magnetic behavior, influencing the hysteresis loop's shape and width [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.